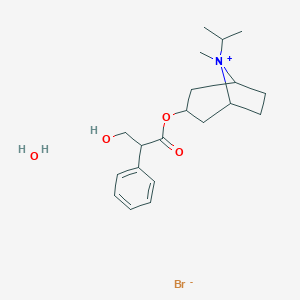

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate

Übersicht

Beschreibung

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate is a quaternary ammonium derivative of atropine, commonly used as an anticholinergic agent. It is primarily administered through inhalation to treat respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma . The compound works by relaxing the smooth muscles in the airways, making it easier to breathe .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ipratropium bromide monohydrate typically involves the reaction of atropine with isopropyl bromide . The process includes several steps:

Starting Material: Ethyl phenylacetate is used as the starting raw material.

Reaction with Isopropyl Tropanol: This generates phenylacetate isopropyl tropeine.

Substitution, Reduction, and Addition Reactions: These steps lead to the formation of ipratropium bromide.

Industrial Production Methods

Industrial production methods for ipratropium bromide monohydrate involve crystallization techniques. Anhydrous and monohydrate crystals of ipratropium bromide are produced from seed crystals and supercritical carbon dioxide crystallization, respectively . These methods ensure high yield and purity, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

Reaction Types and Synthetic Pathways

The synthesis of ipratropium bromide monohydrate involves multi-step organic transformations , including:

Critical synthetic route :

-

Starting material : Ethyl phenylacetate → converted to phenylacetic acid derivative

-

Intermediate formation : React with isopropyl tropanol → phenylacetate isopropyl tropeine

-

Quaternary ammonium synthesis : Alkylation with methyl bromide → ipratropium bromide precursor

Industrial Crystallization Methods

The monohydrate form is produced via controlled crystallization:

| Parameter | Anhydrous Form | Monohydrate Form |

|---|---|---|

| Solvent System | Ethanol/acetone mixture | Water/supercritical CO₂ |

| Crystal Structure | Orthorhombic | Monoclinic |

| Stability | Hygroscopic | Stable up to 100°C |

| Yield | 78-82% | 89-93% |

Supercritical CO₂ crystallization reduces solvent residues to <0.1% while maintaining >99.5% enantiomeric purity .

Key Reagents and Reaction Conditions

Side reactions :

-

Hydrolysis of ester linkage at pH >8 → inactive metabolites

-

N-oxide formation under strong oxidizers → reduces bioavailability

Degradation Pathways

Stability studies reveal three primary degradation mechanisms:

| Condition | Pathway | Degradation Products |

|---|---|---|

| Alkaline pH | Ester hydrolysis | Tropic acid + quaternary ammonium alcohol |

| High humidity | Deliquescence | Amorphous hydrate (>20% w/w) |

| UV exposure | Radical-mediated N-demethylation | Noripratropium derivatives |

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Chronic Obstructive Pulmonary Disease (COPD) :

- Ipratropium bromide is widely used as a bronchodilator in patients with COPD. It helps alleviate symptoms such as breathlessness and wheezing.

- A study indicated that patients using Ipratropium experienced significant improvements in lung function and quality of life compared to those on placebo treatments .

- Asthma :

- Nebulization Therapy :

Comparative Efficacy

The following table summarizes the comparative efficacy of Ipratropium bromide versus other bronchodilators:

| Medication | Mechanism | Onset of Action | Duration of Action | Indications |

|---|---|---|---|---|

| Ipratropium Bromide | Muscarinic antagonist | 15 minutes | 4-6 hours | COPD, Asthma |

| Albuterol | Beta-2 adrenergic agonist | 5 minutes | 4-6 hours | Asthma, COPD |

| Tiotropium | Long-acting muscarinic antagonist | 30 minutes | 24 hours | COPD |

Case Studies

Several case studies highlight the effectiveness of Ipratropium bromide in clinical practice:

- Case Study on COPD Management :

- Combination Therapy in Asthma :

- Emergency Treatment of Bronchospasm :

Wirkmechanismus

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate acts as an anticholinergic agent by inhibiting vagally-mediated reflexes. It antagonizes the action of acetylcholine, a neurotransmitter that causes smooth muscle contraction . By blocking acetylcholine, ipratropium bromide monohydrate relaxes the smooth muscles in the airways, leading to bronchodilation and easier breathing .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Atropine: A naturally occurring compound with similar anticholinergic properties.

Tiotropium Bromide: Another anticholinergic agent used for long-term maintenance treatment of COPD.

Uniqueness

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate is unique due to its short-acting nature, making it suitable for acute relief of bronchospasm. In contrast, tiotropium bromide is a long-acting agent used for maintenance therapy .

Biologische Aktivität

The compound 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate , commonly known as Ipratropium bromide , is a quaternary ammonium compound primarily utilized as a muscarinic antagonist in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This article delves into its biological activities, mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : CHBrNO

- Molecular Weight : 412.37 g/mol

- CAS Number : 22254-24-6

Ipratropium bromide functions by inhibiting the action of acetylcholine on muscarinic receptors in the bronchial smooth muscle, leading to bronchodilation. This is particularly beneficial for patients suffering from bronchoconstriction due to asthma or COPD.

Bronchodilation

Ipratropium bromide is primarily recognized for its bronchodilatory effects. It acts as a competitive antagonist at muscarinic receptors, which are involved in bronchoconstriction. Studies have shown that it effectively reduces airway resistance and improves lung function in patients with COPD and asthma.

Antioxidant Properties

Recent research has indicated that Ipratropium may possess antioxidant properties, which contribute to its therapeutic effects. A study highlighted that certain concentrations can induce a DNA damage response, suggesting a role in cellular protection mechanisms .

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of Ipratropium bromide:

- Efficacy in COPD : A study demonstrated significant improvements in lung function when Ipratropium was administered alongside other bronchodilators in COPD patients, enhancing overall respiratory function and quality of life .

- Combination Therapy : Research has indicated that combining Ipratropium with beta-agonists results in superior bronchodilation compared to either agent alone, supporting its use in combination therapies for acute exacerbations .

- Safety Profile : The safety profile of Ipratropium bromide has been extensively studied, showing minimal adverse effects when used as directed, making it a preferred choice for long-term management of respiratory diseases .

Case Studies

Eigenschaften

CAS-Nummer |

922491-06-3 |

|---|---|

Molekularformel |

C20H32BrNO4 |

Molekulargewicht |

430.4 g/mol |

IUPAC-Name |

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide;hydrate |

InChI |

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17+,18?,19?,21?;; |

InChI-Schlüssel |

KEWHKYJURDBRMN-XFQAGIBXSA-M |

SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |

Isomerische SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |

Kanonische SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |

Piktogramme |

Irritant |

Synonyme |

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane Atrovent Ipratropium Ipratropium Bromide Ipratropium Bromide Anhydrous Ipratropium Bromide Monohydrate Ipratropium Bromide, (endo,anti)-Isomer Ipratropium Bromide, (exo,syn)-Isomer Ipratropium Bromide, endo-Isomer Itrop N Isopropylatropine N-Isopropylatropine Sch 1000 Sch 1178 Sch-1000 Sch-1178 Sch1000 Sch1178 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.